molecular formula C11H5F3N2 B6417005 2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile CAS No. 5283-30-7

2-{[4-(trifluoromethyl)phenyl]methylidene}propanedinitrile

Cat. No. B6417005
CAS RN: 5283-30-7
M. Wt: 222.17 g/mol
InChI Key: AJXQNQPMIUKVOH-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

Various methods exist to introduce this functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride and trihalomethyl compounds, particularly trifluoromethyl ethers and trifluoromethyl aromatics, are converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

In Suzuki-coupling reactions, trifluoromethyl groups are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group can vary widely depending on the rest of the molecule. For example, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Safety and Hazards

The safety and hazards associated with a specific trifluoromethyl-containing compound can vary widely. For example, 2-[4-(trifluoromethyl)phenyl]ethylamine is known to cause severe skin burns and eye damage .

Future Directions

The trifluoromethyl group is often used in pharmaceuticals and drugs. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s . Future research will likely continue to explore the use of trifluoromethyl groups in the development of new drugs and other chemical compounds.

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXQNQPMIUKVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351933
Record name (4-(trifluoromethyl)benzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Trifluoromethyl)benzylidene]propanedinitrile

CAS RN

5283-30-7
Record name (4-(trifluoromethyl)benzylidene)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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